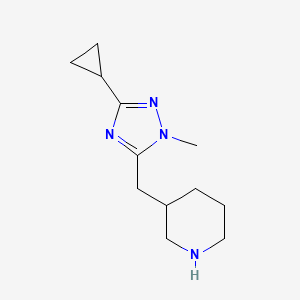
3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is a chemical compound that features a piperidine ring bonded to a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) salts.
Attachment of the Piperidine Ring: The piperidine ring is then attached to the triazole ring via a nucleophilic substitution reaction, where the triazole derivative reacts with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or triazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Research: It is used as a tool compound to study the effects of triazole and piperidine derivatives on biological systems.
作用机制
The mechanism of action of 3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring can enhance the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
Uniqueness
3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is unique due to its combination of a piperidine ring and a triazole ring, which imparts distinct chemical and biological properties. This structural combination is not commonly found in other compounds, making it a valuable scaffold for drug discovery and materials science.
属性
分子式 |
C12H20N4 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
3-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]piperidine |
InChI |
InChI=1S/C12H20N4/c1-16-11(7-9-3-2-6-13-8-9)14-12(15-16)10-4-5-10/h9-10,13H,2-8H2,1H3 |
InChI 键 |
HYFSZZBTASLFSL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC(=N1)C2CC2)CC3CCCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


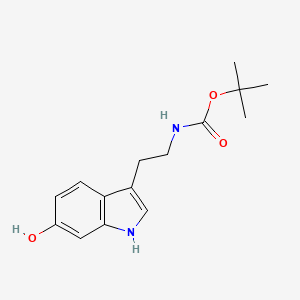
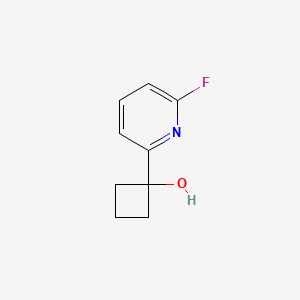
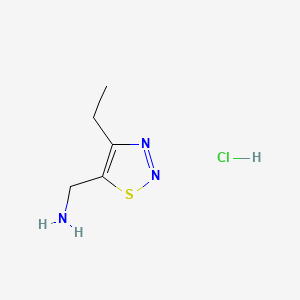
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)

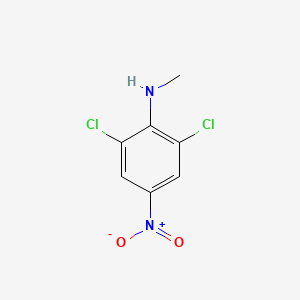
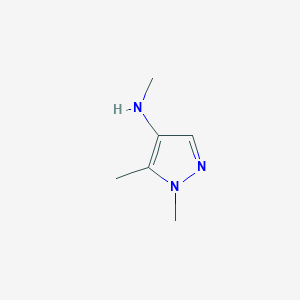

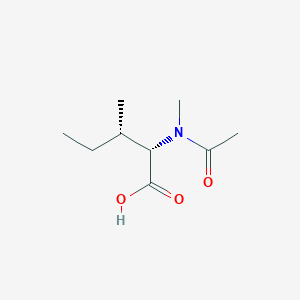
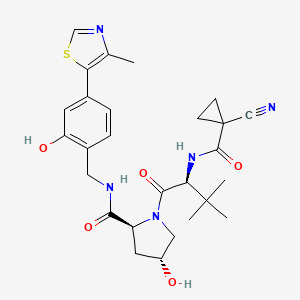
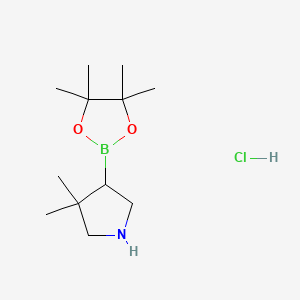
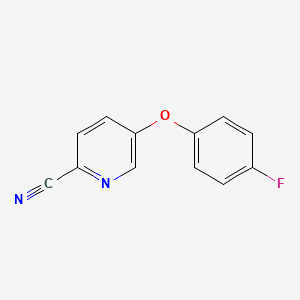

![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)
